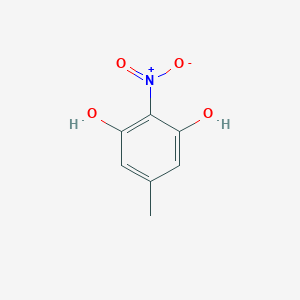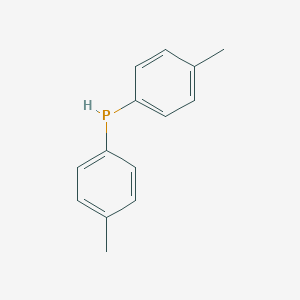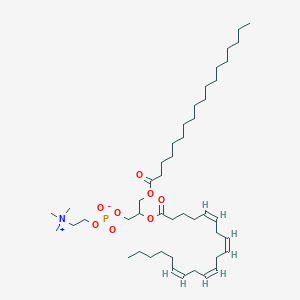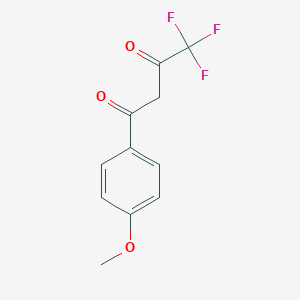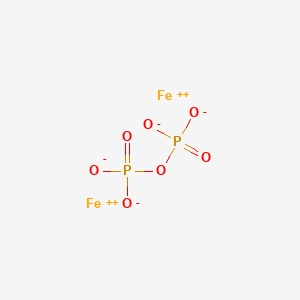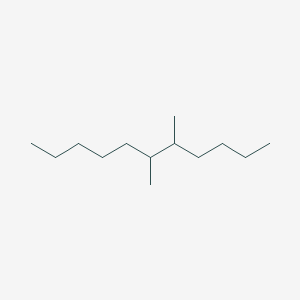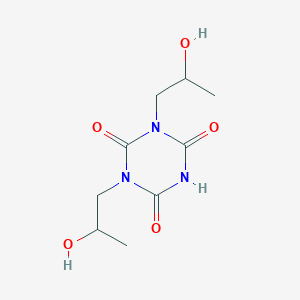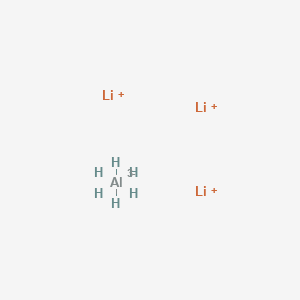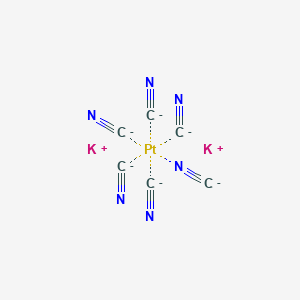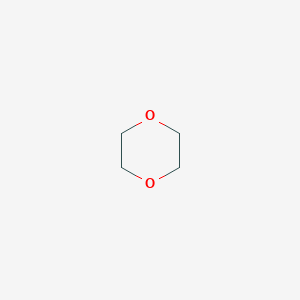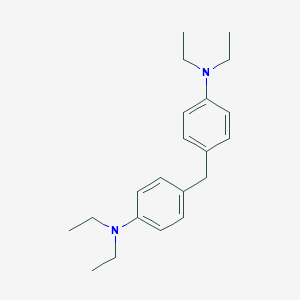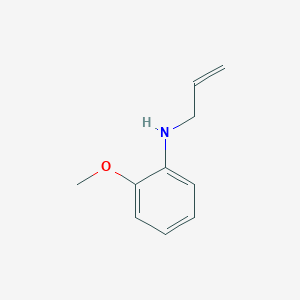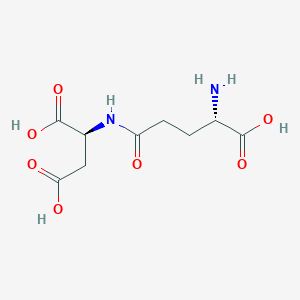
gamma-Glutamylaspartic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-glutamylaspartic acid (GluAsp) is a dipeptide consisting of glutamate and aspartate amino acids. It is a naturally occurring molecule that is found in various biological systems, including the brain, liver, and kidney. GluAsp has gained significant attention in recent years due to its potential therapeutic applications in the treatment of various diseases. In
Wissenschaftliche Forschungsanwendungen
Role in Human Autoimmune Diseases : Gamma-glutamylaspartic acid, through its association with Glutamic Acid Decarboxylase (GAD) enzymes, has a significant role in autoimmune diseases like neurological disorders and insulin-dependent diabetes. GAD enzymes catalyze the formation of gamma-aminobutyric acid (GABA) and have been studied for their involvement in autoimmune responses (Lernmark, 1996).
Applications in Industry and Medicine : Gamma-glutamylaspartic acid is used in various industries due to its properties as a thickener, cryoprotectant, humectant, drug carrier, and biological adhesive. Its biodegradability makes it applicable in food, cosmetics, medicine, and water treatments (Shih & Van, 2001).
Biodegradable Polymer Properties : The compound, as Poly-gamma-glutamic acid (γ-PGA), is notable for being water-soluble, anionic, biodegradable, and edible. Its properties have led to applications in moisture retention, as a super absorbent polymer, and in immune stimulation and anti-tumor agents (Sung et al., 2005).
Microbial Synthesis and Biopolymer Applications : Gamma-glutamylaspartic acid is synthesized by certain bacteria like Bacillus subtilis. Its properties, like biodegradability, non-toxicity, and non-immunogenic nature, have made it a valuable biopolymer in food, medical, and wastewater industries (Luo et al., 2016).
Thermosensitivity and Biodegradability : Research shows that gamma-glutamylaspartic acid can be modified to produce thermosensitive and biodegradable polymers. These polymers have potential applications in medical and industrial fields due to their unique properties (Shimokuri et al., 2004).
Association with Epilepsy and Autoimmunity : Studies have connected gamma-glutamylaspartic acid with epilepsy and autoimmune responses through its role in the synthesis of GABA. This association has implications for understanding and treating conditions like refractory epilepsy (Kanter et al., 2008).
Potential in Corneal Wound Healing : Gamma-glutamylaspartic acid has been studied for its potential in promoting corneal wound healing. Its properties like anti-inflammatory effects and cell proliferation enhancement make it a promising material in medical treatments (Bae et al., 2010).
Bioengineering for Enhanced Production : Genetic and metabolic engineering techniques are being explored to enhance the microbial production of gamma-glutamylaspartic acid. These efforts aim to optimize yield and cost-effectiveness for broader applications (Cao et al., 2018).
Association with Mental Health Disorders : Research has explored the connection between gamma-glutamylaspartic acid and mental health disorders. The enzyme's role in GABA synthesis suggests its involvement in conditions like anxiety, major depression, and neuroticism (Hettema et al., 2006).
Eigenschaften
CAS-Nummer |
16804-55-0 |
|---|---|
Produktname |
gamma-Glutamylaspartic acid |
Molekularformel |
C9H14N2O7 |
Molekulargewicht |
262.22 g/mol |
IUPAC-Name |
(2S)-2-[[(4S)-4-amino-4-carboxybutanoyl]amino]butanedioic acid |
InChI |
InChI=1S/C9H14N2O7/c10-4(8(15)16)1-2-6(12)11-5(9(17)18)3-7(13)14/h4-5H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16)(H,17,18)/t4-,5-/m0/s1 |
InChI-Schlüssel |
JTJZAUVWVBUZAU-WHFBIAKZSA-N |
Isomerische SMILES |
C(CC(=O)N[C@@H](CC(=O)O)C(=O)O)[C@@H](C(=O)O)N |
SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |
Kanonische SMILES |
C(CC(=O)NC(CC(=O)O)C(=O)O)C(C(=O)O)N |
melting_point |
192-195°C |
Andere CAS-Nummern |
16804-55-0 |
Physikalische Beschreibung |
Solid |
Synonyme |
gamma-Glu-Asp gamma-glutamylaspartic acid Glu-Asp glutamylaspartate LGLA |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



